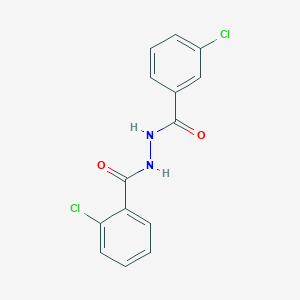![molecular formula C15H9ClN2O3 B5506648 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a useful research compound. Its molecular formula is C15H9ClN2O3 and its molecular weight is 300.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0301698 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid derivatives have shown significant potential in antimicrobial applications. Studies have demonstrated the synthesis of such compounds and their efficacy against various microorganisms. For instance, compounds with this structure have been synthesized and tested for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. Several synthesized compounds exhibited potency in terms of antimicrobial activity (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Plant Growth Regulation
Research exploring the synthesis of C-o-carboxyphenyl derivatives of some five-membered heterocycles, including this compound, has been conducted to assess their potential as plant growth regulators. These synthetic routes were investigated to create compounds required for testing in the context of plant growth regulation (Harris & Huppatz, 1978).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, including those related to this compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting corrosion, particularly in the context of mild steel in acidic environments. The studies encompass a range of techniques such as gravimetric analysis, electrochemical methods, and surface analysis (Ammal, Prajila, & Joseph, 2018).
Advanced Oxidation Processes
Research has also been conducted on the potential use of 1,3,4-oxadiazole derivatives in advanced oxidation processes. These studies involve the degradation of organic pollutants in water, indicating the possible application of these compounds in environmental remediation and wastewater treatment (Bokare & Choi, 2011).
Anticancer Evaluation
There has been interest in the potential anticancer properties of 1,3,4-oxadiazole derivatives. Studies have explored the synthesis of these compounds and their evaluation as potential anticancer agents. This includes assessing their effectiveness against various cancer cell lines, providing insights into their possible use in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Photoluminescence Properties
1,3,4-oxadiazole derivatives have been synthesized and evaluated for their photoluminescent properties. These studies are significant in the context of materials science, where such compounds could be used in various applications, including as components in optoelectronic devices (Han, Wang, Zhang, & Zhu, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-11(12)14-18-17-13(21-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXQUNCVDUQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)
![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide](/img/structure/B5506644.png)
![(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione](/img/structure/B5506650.png)
![[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea](/img/structure/B5506651.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
